

3-(1,3-Thiazol-2-yl)benzoic acid molecular structure and weight

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Compound of Interest

Compound Name: 3-(1,3-Thiazol-2-yl)benzoic acid

Cat. No.: B1321234

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An In-depth Technical Guide on 3-(1,3-Thiazol-2-yl)benzoic acid

This technical guide provides a detailed overview of the molecular structure, properties, and potential biological significance of **3-(1,3-Thiazol-2-yl)benzoic acid**, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

3-(1,3-Thiazol-2-yl)benzoic acid is a bifunctional molecule incorporating a benzoic acid moiety and a thiazole ring. The thiazole group, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a common scaffold in medicinal chemistry, known for a wide range of biological activities. The benzoic acid component provides a carboxylic acid functional group, which can participate in hydrogen bonding and salt formation, influencing the molecule's solubility and potential interactions with biological targets.

Quantitative Molecular Data

The key molecular properties of **3-(1,3-Thiazol-2-yl)benzoic acid** are summarized in the table below.

Property	Value
Molecular Formula	C ₁₀ H ₇ NO ₂ S
Molecular Weight	205.23 g/mol
CAS Number	847956-27-8
Appearance	Solid
Purity	Typically ≥97%
Synonym	2-(3-Carboxyphenyl)-1,3-thiazole

Experimental Protocols: Synthesis of 3-(1,3-Thiazol-2-yl)benzoic acid

While a variety of methods exist for the synthesis of thiazole derivatives, the Hantzsch thiazole synthesis remains a fundamental and widely utilized protocol. This method typically involves the condensation of an α -haloketone with a thioamide. For the synthesis of **3-(1,3-Thiazol-2-yl)benzoic acid**, a plausible approach would involve the reaction of a 3-(bromoacetyl)benzoic acid derivative with thioformamide.

Representative Protocol: Hantzsch Thiazole Synthesis

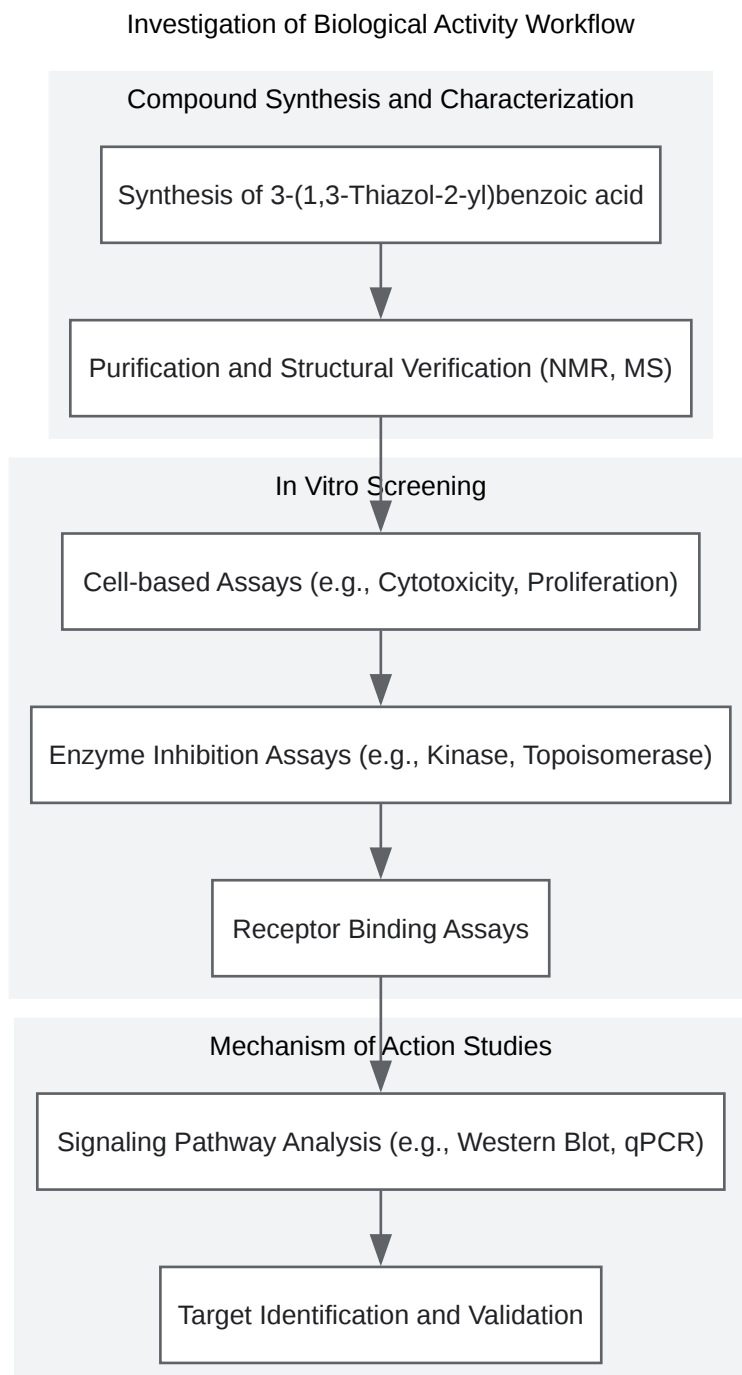
- Preparation of Starting Materials:
 - 3-(Bromoacetyl)benzoic acid: This starting material can be synthesized from 3-acetylbenzoic acid via bromination.
 - Thioformamide: This reagent is commercially available or can be synthesized from formamide.
- Reaction Procedure:
 - In a round-bottom flask, dissolve 3-(bromoacetyl)benzoic acid (1 equivalent) in a suitable solvent such as ethanol or methanol.
 - Add thioformamide (1 to 1.2 equivalents) to the solution.

- The reaction mixture is then heated to reflux and stirred for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- Work-up and Purification:
 - The solvent is removed under reduced pressure.
 - The resulting crude product is dissolved in water and neutralized with a mild base, such as sodium bicarbonate, to precipitate the product.
 - The solid precipitate is collected by filtration, washed with water, and dried.
 - Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure **3-(1,3-Thiazol-2-yl)benzoic acid**.

Potential Biological Activity and Signaling Pathways

Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research has shown that these compounds can interact with various biological targets, such as enzymes and receptors. For instance, some thiazole-containing molecules have been found to act as inhibitors of enzymes like topoisomerase II, leading to breaks in DNA strands, or as antagonists of specific cell surface receptors.

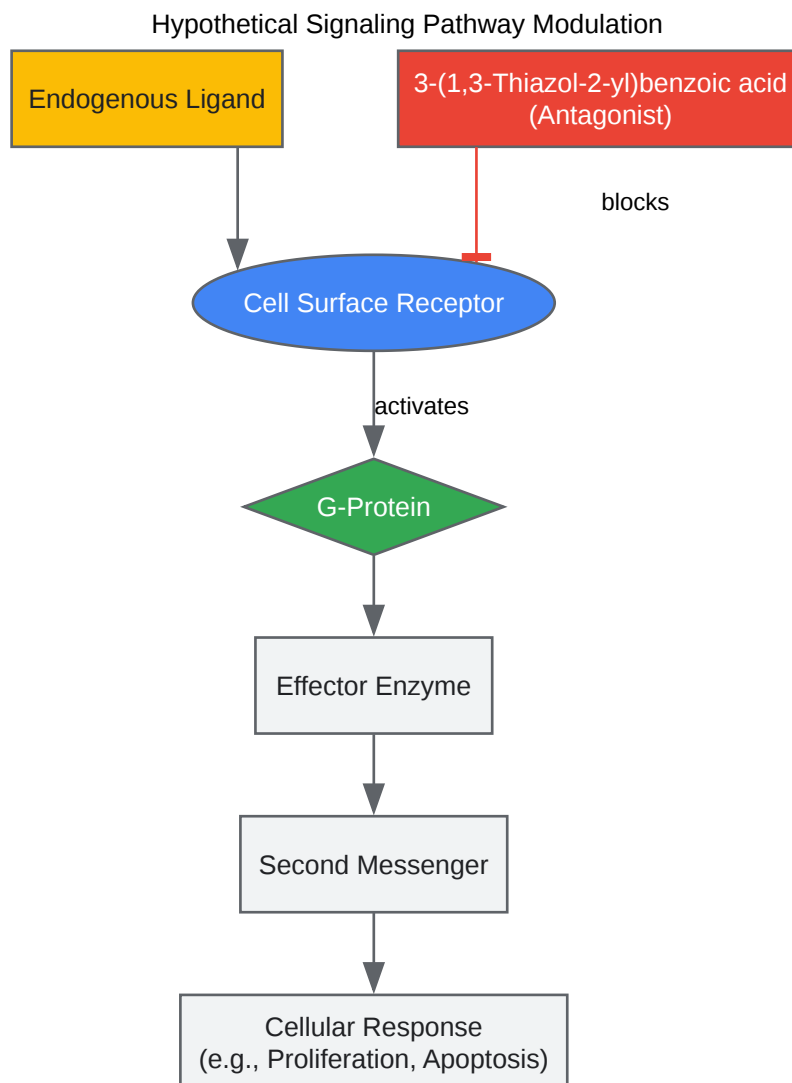
The diagram below illustrates a generalized workflow for investigating the biological activity of a novel thiazole compound like **3-(1,3-Thiazol-2-yl)benzoic acid**.



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Caption: Workflow for investigating the biological activity of a novel compound.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a thiazole-containing bioactive compound, acting as a receptor antagonist.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com